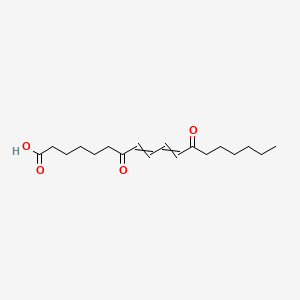
Dioxooctadecadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxooctadecadienoic acid is a lipid.
8,10-Octadecadienoicacid, 7,12-dioxo-, (8E,10E)- is a natural product found in Pleurocybella porrigens with data available.
Applications De Recherche Scientifique
Oxidation and Identification in Human Serum Albumin
Dioxooctadecadienoic acid, as an oxidation product of linoleic acid, was identified through a study focusing on the AAPH-initiated peroxidation of linoleic acid bound to human serum albumin. A method involving RP-HPLC and ESI-mass spectrometry was developed to detect and quantify hydroperoxyoctadecadienoic acids (HPODE), hydroxyoctadecadienoic acids (HODE), and oxooctadecadienoic acid isomers (KODE) (Dufour & Loonis, 2005).
Impact on Rice Protein Structural and Functional Properties
A study investigated the effects of 13-hydroperoxyoctadecadienoic acid (13-HPODE) on rice protein, revealing significant alterations in protein carbonylation, loss of protein sulfhydryl groups, and changes in structural characteristics such as α-helix and β-sheet content. This lipid peroxidation product also influenced the functional properties of rice protein like solubility and foaming capacity (Wu, Li, & Wu, 2020).
Role in Fungal Development and Host Interactions
Research on Aspergillus fumigatus highlighted the significance of oxygenated fatty acids, including oxylipins like 8R-hydroperoxyoctadecadienoic acid and 5S,8R-dihydroxy-9Z,12Z-octadecadienoic acid, in the development of this fungus and its interactions with hosts. A mutant strain lacking a dioxygenase enzyme displayed altered conidium size, germination, and response to oxidative stress (Dagenais et al., 2008).
Metabolism by Glutathione Transferases
The study of linoleic acid oxidation products, including 13-hydroperoxyoctadecadienoic acid (13-HPODE), revealed the role of glutathione transferases (GST) in metabolizing these compounds. The alpha class enzyme was found to be the most efficient peroxidase for 13-HPODE, providing insight into the metabolic disposition of linoleic acid oxidation products (Seeley et al., 2006).
Photochemical Processing of Aqueous Aerosols
A study on photochemical processing of aerosols collected from India found that the degradation of dicarboxylic acids like oxalic and malonic acid was predominant over their production in aqueous aerosols. Conversely, succinic acid and other diacids showed significant increase upon irradiation. This finding suggests the role of photochemical processes in the atmospheric fate of such compounds (Pavuluri et al., 2015).
Propriétés
Nom du produit |
Dioxooctadecadienoic acid |
|---|---|
Formule moléculaire |
C18H28O4 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
7,12-dioxooctadeca-8,10-dienoic acid |
InChI |
InChI=1S/C18H28O4/c1-2-3-4-6-11-16(19)13-9-10-14-17(20)12-7-5-8-15-18(21)22/h9-10,13-14H,2-8,11-12,15H2,1H3,(H,21,22) |
Clé InChI |
WTLVYAWQAPUBFY-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)C=CC=CC(=O)CCCCCC(=O)O |
SMILES canonique |
CCCCCCC(=O)C=CC=CC(=O)CCCCCC(=O)O |
Synonymes |
7,12-dioxo-octadeca-8,10-dien-1-oic acid ostopanic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



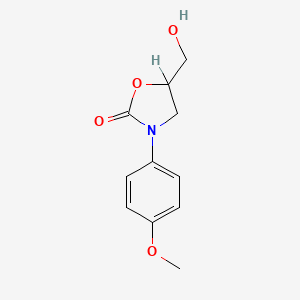



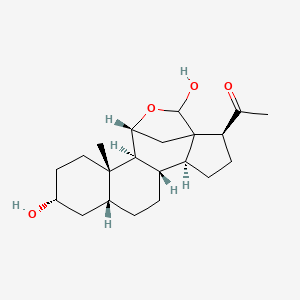

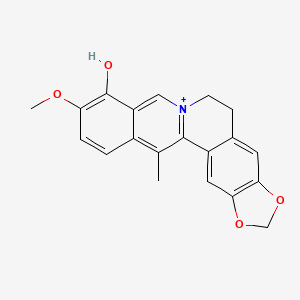
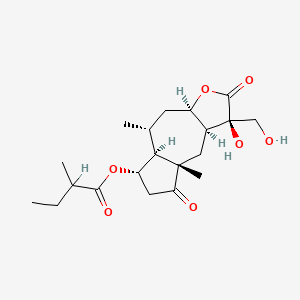
![Urea, N-[bis(1-aziridinyl)phosphinyl]-N'-phenyl-](/img/structure/B1198026.png)
![(2S,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1198029.png)
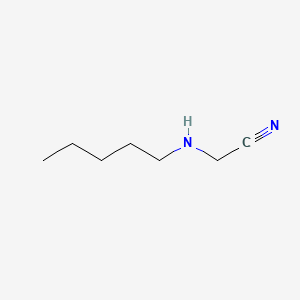

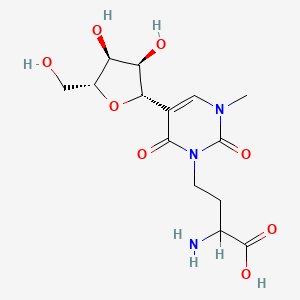
![9-(Hydroxymethyl)-3-(3-hydroxypentyl)-6,6-dimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1198036.png)